molecular formula C8H10N6 B2900012 6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine CAS No. 1933591-30-0

6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine

Cat. No.: B2900012
CAS No.: 1933591-30-0
M. Wt: 190.21
InChI Key: IUZGHJUQCJXUOK-UHFFFAOYSA-N
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Description

6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine is a heterocyclic compound that features both pyrimidine and pyrazole rings.

Properties

IUPAC Name

6-methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-5-2-7(14-8(9)12-5)13-6-3-10-11-4-6/h2-4H,1H3,(H,10,11)(H3,9,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZGHJUQCJXUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the Buchwald-Hartwig amination reaction, where appropriate aminopyrazoles react with chloropyrimidines in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos . The reaction conditions often include the use of bases like cesium carbonate (Cs2CO3) and solvents such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-4-yl)pyrimidine-2-amine
  • N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine

Uniqueness

6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine is unique due to the presence of a methyl group at the 6-position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .

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